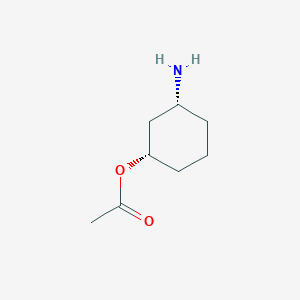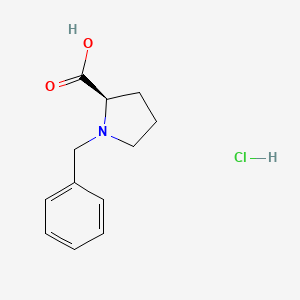![molecular formula C7H11NO2 B11751685 Hexahydrofuro[3,2-b]pyridin-2(3H)-one](/img/structure/B11751685.png)
Hexahydrofuro[3,2-b]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrofuro[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydrofuro[3,2-b]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and reduction steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Hexahydrofuro[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Hexahydrofuro[3,2-b]pyridin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hexahydrofuro[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
- Hexahydrofuro[3,4-c]pyridin-5(3H)-one
- Hexahydrofuro[3,2-c]quinoline
Comparison: Hexahydrofuro[3,2-b]pyridin-2(3H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h5-6,8H,1-4H2 |
InChI Key |
WNSHABHYIUVHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC(=O)O2)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



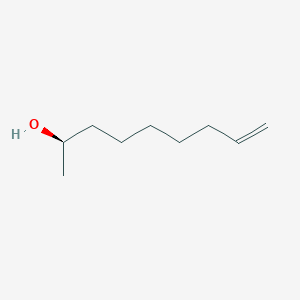
![rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11751615.png)
![3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11751623.png)


![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11751656.png)
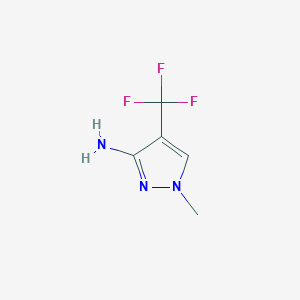
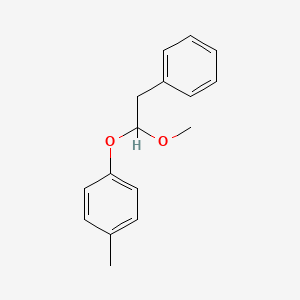
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751679.png)
